Aqueous Solubility and Lipophilicity Advantage of the 2-Furylmethyl Group vs. Alkyl and Aryl Analogs
The 2-furylmethyl substituent in 2-chloro-N-(2-furylmethyl)acetamide delivers a computed LogP (XLogP3-AA) of 0.8, which is approximately 1.7 log units lower than typical N-alkyl chloroacetamide analogs (LogP ~2.5) and 2–3 log units lower than dichlorophenyl-substituted chloroacetamides (LogP ~3.0–3.5) [1]. This translates to an estimated ~50-fold higher aqueous solubility for the furylmethyl derivative compared to alkyl analogs, based on the Hansch-Fujita solubility–lipophilicity relationship. The topological polar surface area (tPSA) of 42.2 Ų places the compound within the favorable range for both membrane permeability and aqueous solubility, unlike bulkier aryl analogs that exceed 50 Ų and suffer solubility penalties [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8; tPSA = 42.2 Ų |
| Comparator Or Baseline | N-alkyl chloroacetamide analogs: XLogP3-AA ~2.5, tPSA ~29–35 Ų; dichlorophenyl chloroacetamides: XLogP3-AA ~3.0–3.5, tPSA ~50–55 Ų |
| Quantified Difference | ΔLogP = −1.7 vs. alkyl analogs; estimated ~50-fold solubility advantage; tPSA intermediate between alkyl and dichlorophenyl analogs |
| Conditions | Computed physicochemical parameters from PubChem (XLogP3-AA algorithm, Cactvs tPSA calculation); class-level values estimated from structural analogs in the same chemical series [1] |
Why This Matters
For procurement decisions in drug discovery or agrochemical formulation, the lower LogP of the furylmethyl derivative directly impacts formulation strategy, in vitro assay compatibility (reduced DMSO precipitation), and oral bioavailability prediction—parameters where alkyl or dichlorophenyl analogs may fail despite higher target potency.
- [1] PubChem. Computed Properties: XLogP3-AA (0.8), Topological Polar Surface Area (42.2 Ų) for CID 720922. National Center for Biotechnology Information, 2025. View Source
